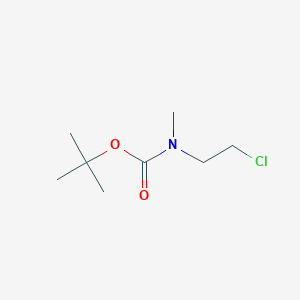
tert-butyl N-(2-chloroethyl)-N-methylcarbamate
Overview
Description
“tert-butyl N-(2-chloroethyl)-N-methylcarbamate” is an organic compound . This colorless liquid possesses a pungent odor and exhibits solubility in water . It’s also known as N-(TERT-BUTYL)-N’-(2-CHLOROETHYL)UREA .
Synthesis Analysis
The synthesis of “this compound” involves the reaction between tert-butyl chloride and ethylamine . An example of a similar reaction is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis
The molecular formula of “this compound” is C7H15ClN2O . The molecular weight is 178.663 .Physical and Chemical Properties Analysis
“this compound” is a colorless liquid that possesses a pungent odor and exhibits solubility in water . The molecular formula is C7H15ClN2O and the molecular weight is 178.663 .Scientific Research Applications
Synthesis and Derivative Formation
tert-butyl N-(2-chloroethyl)-N-methylcarbamate has been utilized in synthetic chemistry, particularly in the formation of various derivatives. For instance, it reacts with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) to produce functionalized carbamates after hydrolysis with water. These carbamates, derived from carbonyl compounds, can be deprotected to form substituted 1,2-diols, demonstrating the compound's utility in synthesizing complex organic structures (Ortiz, Guijarro, & Yus, 1999).
Precursor for Thiadiazolesulfonamides
It serves as a precursor in the synthesis of thiadiazole derivatives related to sulfonamides. The compound, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, demonstrates strong interaction between the sulfonyl group and the thiadiazole ring, highlighting its importance in creating sulfonamide-related structures (Pedregosa et al., 1996).
Source of MeNHCH2− Synthon
This compound is also utilized as a source for the MeNHCH2− synthon. The reaction with lithium powder and DTBB leads to functionalized carbamates. These carbamates can be further processed to yield 1,2-aminoalcohol, indicating its role in producing key synthetic intermediates (Guijarro, Ortiz, & Yus, 1996).
Crystallography and Structural Analysis
This compound contributes to the field of crystallography and structural analysis. For example, compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate are part of an isostructural family, demonstrating the compound's relevance in understanding molecular structures through hydrogen and halogen bonds (Baillargeon et al., 2017).
Properties
IUPAC Name |
tert-butyl N-(2-chloroethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFOCOGVVYWWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220074-38-4 | |
| Record name | tert-butyl N-(2-chloroethyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


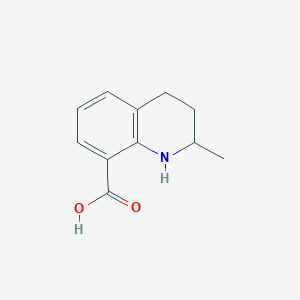
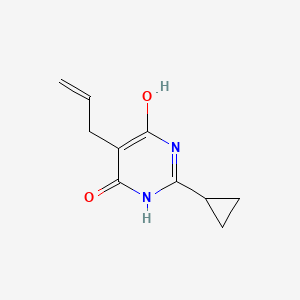
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
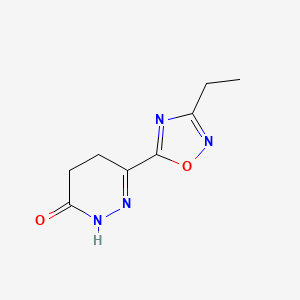
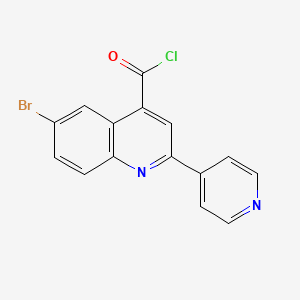
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
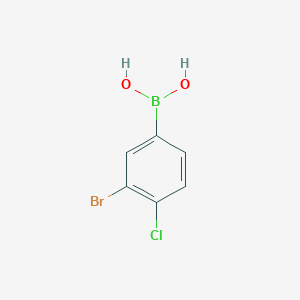
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)

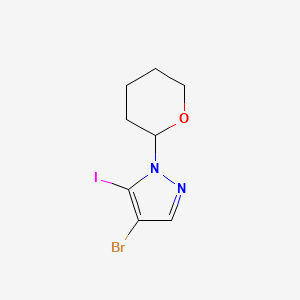
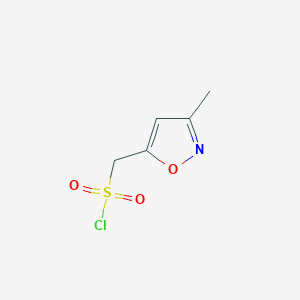
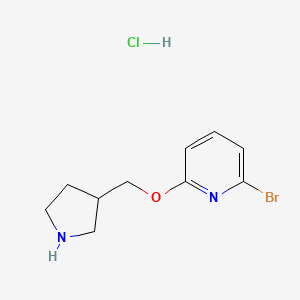
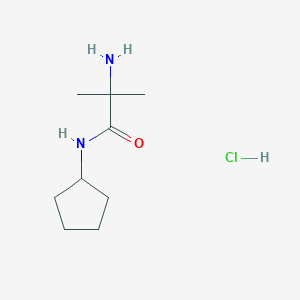
![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)
